molecular formula C10H10N2O B13722071 3-Amino-5-ethynyl-N-methylbenzamide

3-Amino-5-ethynyl-N-methylbenzamide

Cat. No.: B13722071
M. Wt: 174.20 g/mol
InChI Key: VFCXEGHZQBXRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-ethynyl-N-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, an ethynyl group, and a methyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-ethynyl-N-methylbenzamide typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. Finally, the methyl group is introduced through N-methylation using methyl iodide in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-ethynyl-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ethynyl group can be reduced to form alkenyl or alkyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the ethynyl group.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Alkenyl and alkyl derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-ethynyl-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Amino-5-ethynyl-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl group can participate in covalent bonding with target molecules, while the amino group can form hydrogen bonds, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-ethynylbenzamide: Lacks the N-methyl group, which may affect its chemical reactivity and biological activity.

    3-Amino-5-methylbenzamide: Lacks the ethynyl group, which may influence its overall properties.

    N-Methyl-3-aminobenzamide: Lacks the ethynyl group, which may alter its chemical and biological behavior.

Uniqueness

3-Amino-5-ethynyl-N-methylbenzamide is unique due to the presence of both the ethynyl and N-methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-amino-5-ethynyl-N-methylbenzamide

InChI

InChI=1S/C10H10N2O/c1-3-7-4-8(10(13)12-2)6-9(11)5-7/h1,4-6H,11H2,2H3,(H,12,13)

InChI Key

VFCXEGHZQBXRFW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)C#C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.